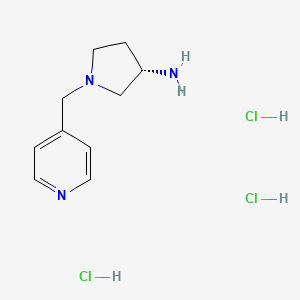

(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride

Description

Properties

IUPAC Name |

(3S)-1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H/t10-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJZIUXPHGUIFL-KAFJHEIMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=NC=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.

Formation of the Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale synthesis: Utilizing batch reactors for the cyclization and substitution reactions.

Purification: Employing crystallization or chromatography techniques to obtain the pure compound.

Conversion to Trihydrochloride Salt: Using controlled acid-base reactions to ensure the formation of the trihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

Key Observations:

Salt Form and Solubility : The trihydrochloride salt of the target compound provides higher aqueous solubility compared to dihydrochloride analogs (e.g., 236.14 g/mol and 305.13 g/mol compounds) .

Chirality : The (S)-configuration distinguishes the target from racemic or (R)-configured analogs (e.g., the (R)-pyrrolidine derivative in ), which may influence receptor binding in drug design.

Functional Groups: The pyridin-4-ylmethyl group in the target contrasts with pyridin-3-yl () and pyrimidin-4-yl () substituents, altering electronic and steric profiles.

Biological Activity

(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHClN

- CAS Number : 1713163-22-4

- Molecular Weight : 286.63 g/mol

- Appearance : Typically encountered as a trihydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various biological applications .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of non-small cell lung cancer (NSCLC) cells, particularly those driven by specific mutations in the epidermal growth factor receptor (EGFR) .

- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have indicated possible benefits in models of neurodegenerative diseases. The mechanisms underlying these effects are still being elucidated but may involve modulation of neurotransmitter systems and protection against oxidative stress.

- Receptor Binding Affinity : Interaction studies have focused on its binding affinity to various receptors, which is crucial for assessing its pharmacological potential. These studies are essential for understanding the safety and efficacy of the compound before advancing to clinical trials.

Antitumor Activity Case Study

A significant study explored the effects of this compound on NSCLC cell lines:

- Cell Lines Tested : H1975, PC9, HCC827.

- Results : The compound exhibited strong antiproliferative effects specifically against EGFR mutant-driven cell lines while showing minimal toxicity in normal cells. In xenograft models, it demonstrated dose-dependent tumor growth suppression .

Neuroprotective Effects

Another area of research investigated the neuroprotective potential of this compound:

- Model Used : In vitro models simulating oxidative stress conditions.

- Findings : The compound was found to reduce neuronal cell death induced by oxidative stress, suggesting a protective role against neurodegeneration.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Pyrrolidine ring with pyridine moiety | Trihydrochloride salt enhances solubility | Antitumor, neuroprotective |

| (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride | Enantiomeric form | Potentially different biological activity | Not extensively studied |

| N-(pyridin-4-ylmethyl)pyrrolidin-3-amines | Variation in substituents on nitrogen | May exhibit different pharmacokinetic properties | Varies by specific derivative |

This comparative analysis highlights how structural variations can lead to differences in biological activity and pharmacokinetics, which is crucial for drug development.

Q & A

Q. What are the recommended methods for synthesizing (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride while preserving stereochemical integrity?

- Methodological Answer : Enantioselective synthesis is critical for maintaining the (S)-configuration. A common approach involves chiral resolution using (S)-pyrrolidin-3-amine precursors, followed by alkylation with 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF). The final product is isolated as the trihydrochloride salt via HCl gas treatment in anhydrous ethanol. Purification via recrystallization (ethanol/ether) ensures high enantiomeric excess (>98%), validated by chiral HPLC using a polysaccharide column (e.g., Chiralpak IA) .

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., pyridyl CH2 resonance at δ ~4.2 ppm).

- LCMS : For molecular weight confirmation ([M+H]+ = 208.1 for free base; trihydrochloride adds 3×36.46 g/mol).

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves absolute stereochemistry and hydrogen bonding patterns in crystalline forms .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during decomposition.

- Spill Management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; consult SDS for specific emergency measures (though acute toxicity data are limited) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiopurity assessments between chiral HPLC and NMR derivatization methods?

- Methodological Answer : Discrepancies may arise from:

- HPLC Column Selectivity : Validate with multiple chiral columns (e.g., Chiralpak IB vs. AD).

- NMR Chiral Shift Reagents : Use Eu(hfc)₃ to enhance diastereomeric splitting in 1H NMR.

- Cross-Validation : Compare results with polarimetry ([α]D) or enzymatic assays (e.g., enantioselective amidase hydrolysis). Statistical analysis (e.g., Bland-Altman plots) quantifies method agreement .

Q. What experimental strategies optimize the compound’s stability in aqueous solutions for pharmacological assays?

- Methodological Answer :

- pH Control : Maintain solutions at pH 4–6 (HCl salt form) to prevent free base precipitation.

- Temperature : Store at 2–8°C; avoid freeze-thaw cycles to minimize decomposition.

- Stability Indicators : Monitor via HPLC for degradation products (e.g., pyridine derivatives at ~254 nm). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life .

Q. How does the compound interact with biological targets (e.g., neurotransmitter receptors) in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : Use PyMOL or AutoDock to model interactions with receptor binding pockets (e.g., serotonin 5-HT₃ receptor).

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, Kd).

- Mutagenesis Studies : Replace key residues (e.g., Trp183 in 5-HT₃) to assess hydrogen bonding or π-π stacking contributions .

Q. What analytical techniques identify and quantify degradation products under oxidative stress?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.